

A Comparative Guide: Antimony(3+) vs. Bismuth(3+) in Lead-Free Solders

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Compound of Interest

Compound Name: Antimony(3+)

Cat. No.: B1217841

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The landscape of lead-free solders is continually evolving, driven by the dual needs for enhanced performance and environmental compliance. Among the various alloying elements, Antimony (Sb) and Bismuth (Bi) have emerged as key players in the development of next-generation solder materials, particularly within the widely used Tin-Silver-Copper (Sn-Ag-Cu or SAC) system. This guide provides an objective comparison of the performance of **Antimony(3+)** and Bismuth(3+) as alloying elements in lead-free solders, supported by experimental data to aid researchers and material scientists in their selection process.

Performance Comparison: A Tabular Analysis

The addition of Antimony or Bismuth to lead-free solders significantly influences their material properties. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Influence on Melting Properties

The melting range of a solder alloy is a critical parameter for the soldering process. The solidus is the temperature at which the alloy begins to melt, while the liquidus is the temperature at which it becomes completely molten. The difference between these two temperatures is known as the pasty range.

Alloy Composition (wt.%)	Solidus (°C)	Liquidus (°C)	Pasty Range (°C)
Sn-3.0Ag-0.5Cu (SAC305)	217	220	3
Sn-1.0Ag-0.5Cu-1.0Bi	~215	~225	~10
Sn-1.0Ag-0.5Cu-2.0Bi	~212	~223	~11
Sn-1.0Ag-0.5Cu-3.0Bi	~209	~221	~12
Sn-0.6Ag-0.7Cu-3.0Bi	~212	~219	~7
Sn-0.6Ag-0.7Cu-6.0Bi	~205	~220	~15
Sn-3.0Ag-0.5Cu-0.5Sb	~217	~221	~4
Sn-3.0Ag-0.5Cu-1.0Sb	~218	~222	~4
Sn-3.0Ag-0.5Cu-3.0Sb	~220	~225	~5
Sn-5.0Sb	238	241	3

Note: Data is compiled from multiple sources and may vary slightly depending on the specific experimental conditions.

Table 2: Impact on Mechanical Properties

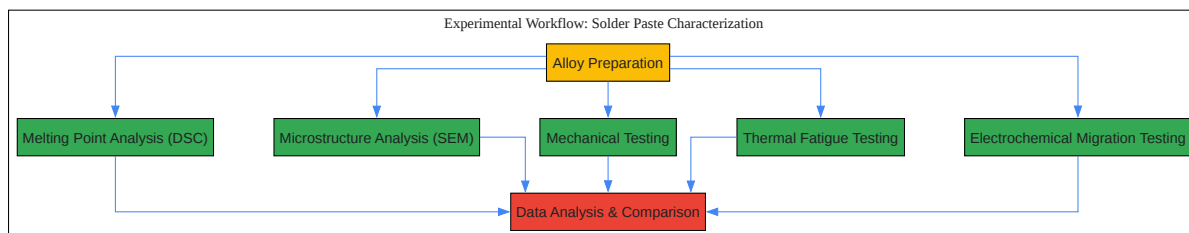
The mechanical integrity of solder joints is paramount for the reliability of electronic devices. Key mechanical properties include ultimate tensile strength (UTS), which is the maximum stress a material can withstand while being stretched or pulled, and elongation, which measures the material's ductility.

Alloy Composition (wt.%)	Ultimate Tensile Strength (UTS) (MPa)	Elongation (%)
Sn-3.0Ag-0.5Cu (SAC305)	29.2 - 45	19 - 48
Sn-2.0Ag-0.5Cu-1.0Bi	43.7	13
Sn-3.5Ag-0.9Cu-0.5Bi	~50	-
Sn-3.5Ag-0.9Cu-1.5Bi	~50	-
Sn-3.5Ag-0.9Cu-2.0Bi	<50	-
Sn-0.6Ag-0.7Cu-3.0Bi	~48	~30
Sn-0.6Ag-0.7Cu-6.0Bi	~60	~20
Sn-3.0Ag-0.5Cu-0.5Sb	~35	~40
Sn-3.0Ag-0.5Cu-1.0Sb	~38	~35
Sn-3.0Ag-0.5Cu-3.0Sb	40.4	25.4

Note: Data is compiled from multiple sources and represents values at room temperature. Mechanical properties can be significantly influenced by factors such as strain rate and thermal aging.

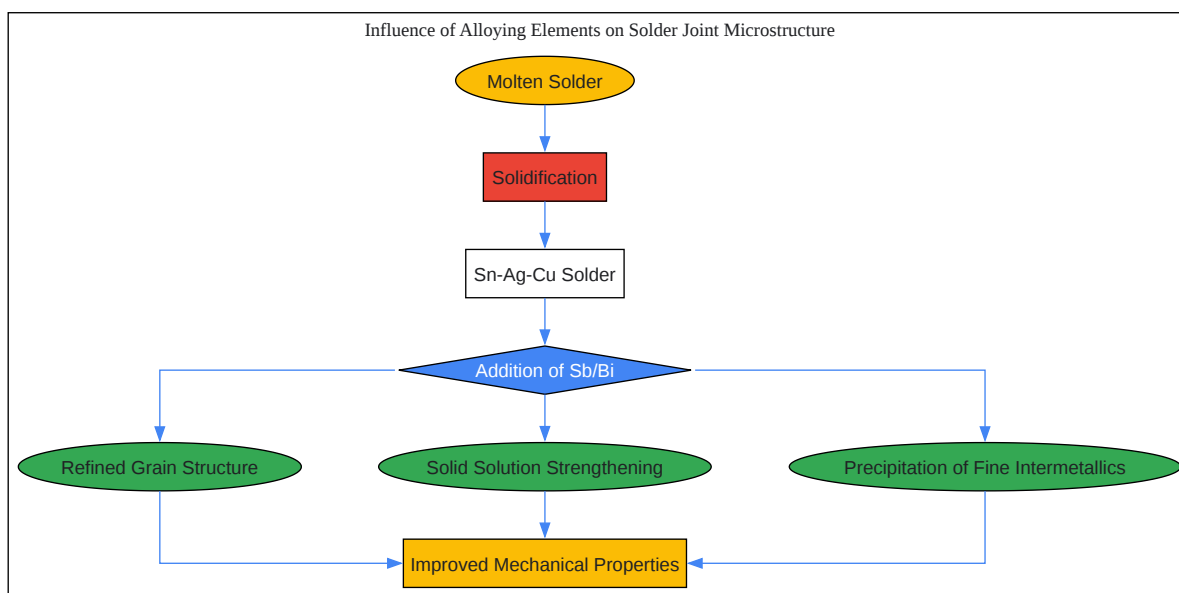
Visualizing the Impact: Microstructure and Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of key concepts in solder alloy development and testing.



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Caption: A generic experimental workflow for the characterization of new solder paste formulations.



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Caption: The influence of Antimony and Bismuth on the resulting microstructure and properties of a solder joint.

Experimental Protocols: A Methodological Overview

The data presented in this guide is derived from a variety of standardized experimental procedures. Below is a summary of the typical methodologies employed in the characterization of lead-free solder alloys.

Melting Point Analysis (Differential Scanning Calorimetry - DSC)

- Objective: To determine the solidus and liquidus temperatures of the solder alloy.
- Procedure:
 - A small, precisely weighed sample of the solder alloy is placed in a DSC crucible.
 - An empty, sealed crucible is used as a reference.
 - The sample and reference are heated at a controlled rate (e.g., 5-10°C/min) in an inert atmosphere (e.g., nitrogen).
 - The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
 - The solidus and liquidus temperatures are identified as the onset and peak of the endothermic melting event on the resulting thermogram.

Mechanical Testing

- a. Tensile Testing:
 - Objective: To determine the ultimate tensile strength (UTS) and elongation of the bulk solder.
 - Procedure:
 - Bulk solder samples are cast into a standardized "dog-bone" shape.
 - The samples are placed in a universal testing machine.
 - A tensile load is applied at a constant strain rate until the sample fractures.
 - The stress and strain are continuously recorded to generate a stress-strain curve, from which the UTS and elongation are determined.

- b. Shear Testing:
 - Objective: To evaluate the strength of the solder joint between a component and the substrate.
 - Procedure:
 - Components are soldered to a printed circuit board (PCB) test coupon.
 - A shear tool is positioned at a specific height against the side of the component.
 - A lateral force is applied at a constant speed until the component is sheared off.
 - The peak force required for shearing is recorded as the shear strength.

Microstructural Analysis (Scanning Electron Microscopy - SEM)

- Objective: To visualize the grain structure and intermetallic compound (IMC) formation within the solder joint.
- Procedure:
 - A cross-section of the solder joint is prepared by mounting the sample in an epoxy resin.
 - The mounted sample is ground and polished to a mirror-like finish.
 - The polished surface may be etched with a chemical solution to reveal the grain boundaries and different phases.
 - The sample is then examined under a scanning electron microscope (SEM) to observe the microstructure. Energy-dispersive X-ray spectroscopy (EDS) can be used to identify the elemental composition of different phases.

Thermal Fatigue Testing

- Objective: To assess the reliability of solder joints under repeated temperature fluctuations.

- Procedure:
 - Test vehicles with daisy-chained solder joints are subjected to thermal cycling in a temperature-controlled chamber.
 - A common temperature cycle profile is -40°C to 125°C with specified ramp and dwell times, as outlined in standards like IPC-9701.
 - The electrical resistance of the daisy chains is continuously monitored. An increase in resistance beyond a certain threshold indicates a solder joint failure.
 - The number of cycles to failure is recorded for each joint, and the data is often analyzed using Weibull statistics to determine the characteristic life.

Electrochemical Migration (ECM) Testing

- Objective: To evaluate the propensity of a solder alloy to form dendritic growths that can lead to short circuits in the presence of moisture and an electric field.
- Procedure:
 - A test pattern, typically an interdigitated comb structure on a PCB, is coated with the solder paste and reflowed.
 - The test board is placed in a humidity chamber with controlled temperature and humidity (e.g., 85°C and 85% RH).
 - A DC voltage bias is applied between the conductors of the comb pattern.
 - The leakage current between the conductors is monitored over time. A sudden drop in resistance or a significant increase in leakage current indicates the formation of a dendrite and thus a failure. The time to failure is recorded.

Concluding Remarks

The choice between Antimony and Bismuth as an alloying addition to lead-free solders is a complex decision that depends on the specific application requirements.

- Bismuth is highly effective in reducing the melting point of SAC solders, which can be advantageous for soldering temperature-sensitive components. It also provides significant solid solution strengthening, leading to a notable increase in tensile strength. However, this increase in strength is often accompanied by a decrease in ductility, which can be a concern in applications subjected to high mechanical stress or shock.
- Antimony also contributes to the strength of the solder alloy through solid solution strengthening and the formation of fine intermetallic compounds. Its effect on the melting point is less pronounced than that of Bismuth, with some studies indicating a slight increase. Antimony is often favored for its ability to improve thermal fatigue resistance.

Ultimately, the selection of the appropriate alloying element requires a thorough evaluation of the trade-offs between melting temperature, mechanical strength, ductility, and reliability under specific operating conditions. The experimental data and methodologies presented in this guide are intended to provide a solid foundation for researchers and engineers to make informed decisions in the development and application of advanced lead-free solder materials.

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